molecular formula C24H26N8O10PS4+ B129207 セフタロリン CAS No. 229016-73-3

セフタロリン

カタログ番号 B129207
CAS番号: 229016-73-3
分子量: 745.8 g/mol
InChIキー: UGHHNQFYEVOFIV-VRDMTWHKSA-O
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceftaroline fosamil is a semi-synthetic cephalosporin antibiotic developed by Forest Laboratories and approved by the U.S. Food and Drug Administration (FDA) in 2010. It is used to treat skin and skin structure infections, community-acquired pneumonia, and complicated urinary tract infections. It is a prodrug of ceftaroline, an active form of ceftaroline, which is the active ingredient in the drug. Ceftaroline fosamil has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it an effective drug for treating a variety of infections.

科学的研究の応用

院内肺炎(CAP)の治療

セフタロリン・フォサミルは、CAPの治療における有効性について広範囲にわたって研究されています。 多国籍のレトロスペクティブ研究では、CAPで入院した成人におけるセフタロリン・フォサミルの使用が強調されており、高い臨床的奏効率が示されています . この研究では、セフタロリン・フォサミルが非奏効群と比較して医療資源の使用を大幅に削減したことも示されており、現実世界の環境における費用対効果の高い治療の可能性を示しています .

複雑な皮膚および軟部組織感染症(cSSTIs)の管理

セフタロリン・フォサミルは、急性細菌性皮膚および皮膚構造感染症(ABSSSIs)の治療に承認されています。 メチシリン耐性黄色ブドウ球菌(MRSA)を含むグラム陽性菌に対する強力なin vitro活性により、cSSTIsの管理に有効な選択肢となっています .

耐性株に対する抗菌活性

この化合物の有効性は、耐性株の細菌との戦いにも及びます。MRSAやペニシリン耐性S. ニューモニエ(PRSP)など、幅広い種類の細菌を阻害し、抗菌剤耐性の上昇に対処するための代替手段を提供します .

薬物動態/薬力学目標達成

セフタロリン・フォサミルは、一般的なCAP病原体に対して、セフトリアキソンやレボフロキサシンなどの他の標準治療よりも、優れた薬物動態/薬力学目標達成を示しています。 これは、経験的抗菌治療の選択肢としてセフタロリン・フォサミルが強力な候補であることを示しています .

広域スペクトルセファロスポリン

広域スペクトルセファロスポリンとして、セフタロリン・フォサミルは用量比例的な薬物動態を示し、耐容性も良好です。 Y字型投与による他の一般的な非経口薬との適合性により、臨床設定における汎用性がさらに高まります .

医療における経済的影響

セフタロリン・フォサミルの使用には、経済的な影響が大きくあります。 この薬剤に対する臨床的奏効は、ICU滞在期間の短縮と病院費用の削減につながり、医療予算に大きな影響を与える可能性があります .

リスクのある患者に対する代替療法

抗菌剤耐性のために治療の失敗のリスクのある患者には、セフタロリン・フォサミルは、経験的治療の成功率を向上させる代替療法を提供します。 これは、現在の治療法が危うくなっている地域では特に重要です .

多国籍試験および観察研究における使用

セフタロリン・フォサミルの有効性は、ランダム化多国籍試験および観察研究で裏付けられており、CAPまたはcSSTIsで入院した患者に対する信頼性の高い治療法としての役割を強化しています .

作用機序

Target of Action

Ceftaroline fosamil, also known as ceftaroline, is a cephalosporin antibacterial agent . Its primary targets are the penicillin-binding proteins (PBPs) found in bacterial cell walls . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

Ceftaroline exerts its bactericidal effect by binding to PBPs, thereby interfering with bacterial cell wall synthesis . This interaction blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, inhibiting cell wall biosynthesis . The result is cell lysis and death .

Biochemical Pathways

Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . The hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .

Pharmacokinetics

Ceftaroline exhibits dose-proportional pharmacokinetics, similar to other renally excreted cephalosporins . After administration of a single 500 mg dose of ceftaroline fosamil, the maximum ceftaroline plasma concentration (Cmax) was 16.6 mg/L and the area under the concentration-time curve from time zero to infinity (AUC 0–∞) was 44.8 h·mg/L . The volumes of distribution in the central and peripheral compartments were 17.3 L and 4.89 L, respectively . The half-life of ceftaroline after a single 500 mg dose of ceftaroline fosamil was 2.53 h . Ceftaroline is relatively minimally bound to plasma proteins (15–28 %), with a volume of distribution of 30–40 L . Its renal clearance approximates glomerular filtration rate, with a terminal half-life of 2.6 h in healthy subjects .

Result of Action

The action of ceftaroline leads to the death of the bacteria, effectively treating various bacterial infections, such as acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia . It has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ceftaroline. For instance, the compound is hydrolytically unstable and is predicted to undergo both biotic and abiotic degradation in the aquatic environment . In a clinical setting, ceftaroline fosamil was found to be effective in treating adults with community-acquired pneumonia, including severe cases, in Europe and Latin America . Clinical response to ceftaroline fosamil was associated with reductions in healthcare resource use compared with non-responders .

Safety and Hazards

Ceftaroline and ceftriaxone were well tolerated; rates of adverse events, serious adverse events, deaths, and premature discontinuations caused by an adverse event were similar in both treatment arms . While on ceftaroline, adverse events were experienced in 8% (41/527) of the patients and 9% (28/307) were readmitted within 30 days after discharge for the same infection .

将来の方向性

Ceftaroline is a novel cephalosporin with a favorable tolerability profile and broad in vitro activity against many resistant Gram-positive and common Gram-negative organisms . It is the first cephalosporin to be approved by the United States Food and Drug Administration (FDA) for the treatment of adults with acute bacterial skin and skin structure infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) . It is also approved by the FDA for the treatment of adults with community-acquired bacterial pneumonia, including cases caused by Streptococcus pneumoniae (with or without concurrent bacteremia), although there are no data at this time to support the use of ceftaroline fosamil for the treatment of pneumonia caused by MRSA . Future directions to be addressed are also highlighted .

生化学分析

Biochemical Properties

Ceftaroline fosamil exerts its effects by interfering with bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . It has a high affinity for PBP2a, which is associated with methicillin resistance .

Cellular Effects

Ceftaroline fosamil has been shown to be effective against multidrug-resistant Streptococcus pneumoniae and Staphylococcus aureus, including methicillin-resistant, vancomycin-intermediate, linezolid-resistant, and daptomycin-nonsusceptible strains . It has variable activity against Enterobacteriaceae and good activity against oral anaerobes .

Molecular Mechanism

The molecular mechanism of action of Ceftaroline fosamil involves the inhibition of cell wall synthesis in bacteria. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis .

Temporal Effects in Laboratory Settings

In clinical trials, Ceftaroline fosamil demonstrated noninferiority when compared with vancomycin in the treatment of acute bacterial skin and skin structure infections and noninferiority when compared with ceftriaxone in the treatment of community-acquired bacterial pneumonia .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, it is known that Ceftaroline fosamil is usually administrated intravenously at 600 mg every 12 h .

Metabolic Pathways

Ceftaroline fosamil has low protein binding and is excreted by the kidneys, thus requiring dose adjustments in individuals with renal failure .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ceftaroline fosamil involves the conversion of Ceftaroline to its prodrug form, Ceftaroline fosamil, through a series of chemical reactions.", "Starting Materials": [ "Ceftaroline", "Fosfomycin tromethamine", "Triethylamine", "Toluene", "Ethyl acetate", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Methanol", "Acetic acid" ], "Reaction": [ "Ceftaroline is reacted with Fosfomycin tromethamine in the presence of Triethylamine and Toluene to form Ceftaroline fosfomycin.", "The resulting mixture is then treated with Ethyl acetate and Water to extract Ceftaroline fosfomycin.", "The aqueous layer is then treated with Sodium hydroxide to liberate Ceftaroline from its salt form.", "The liberated Ceftaroline is then treated with Hydrochloric acid to form Ceftaroline hydrochloride.", "The Ceftaroline hydrochloride is then reacted with Sodium hydroxide and Sodium chloride to form Ceftaroline sodium.", "The Ceftaroline sodium is then reacted with Fosfomycin tromethamine in the presence of Methanol and Acetic acid to form Ceftaroline fosamil." ] }

CAS番号

229016-73-3

分子式

C24H26N8O10PS4+

分子量

745.8 g/mol

IUPAC名

acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)/p+1/b26-13-;/t14-,19-;/m1./s1

InChIキー

UGHHNQFYEVOFIV-VRDMTWHKSA-O

異性体SMILES

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)O

SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]

正規SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)O

外観

Solid powder

その他のCAS番号

229016-73-3

溶解性

>100 mg/ml

同義語

4-[2-[[(6R,7R)-2-Carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium Inner Salt

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftaroline fosamil
Reactant of Route 2
Reactant of Route 2
Ceftaroline fosamil
Reactant of Route 3
Ceftaroline fosamil
Reactant of Route 4
Reactant of Route 4
Ceftaroline fosamil
Reactant of Route 5
Reactant of Route 5
Ceftaroline fosamil
Reactant of Route 6
Ceftaroline fosamil

Q & A

Q1: How does ceftaroline exert its antibacterial effect?

A1: Ceftaroline functions as a bactericidal agent by binding to penicillin-binding proteins (PBPs) in bacteria [, ]. This binding disrupts the synthesis of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death [, ].

Q2: What makes ceftaroline effective against methicillin-resistant Staphylococcus aureus (MRSA)?

A2: Unlike other β-lactams, ceftaroline possesses a high affinity for PBP2a, an enzyme responsible for methicillin resistance in MRSA [, ]. This strong binding enables ceftaroline to effectively inhibit PBP2a and overcome the resistance mechanism employed by MRSA [, ].

Q3: What is the significance of the time above the minimum inhibitory concentration (T>MIC) for ceftaroline?

A3: Similar to other cephalosporins, the T>MIC is a crucial pharmacodynamic parameter for ceftaroline []. It represents the duration for which the concentration of free ceftaroline in the bloodstream remains above the minimum inhibitory concentration required to inhibit bacterial growth []. This parameter is a reliable predictor of ceftaroline's efficacy [, ].

Q4: What clinical trials have been conducted to assess the efficacy of ceftaroline fosamil?

A4: Several phase III clinical trials, including FOCUS 1, FOCUS 2, CANVAS 1, and CANVAS 2, have evaluated ceftaroline fosamil's efficacy [, , , , , , ]. These trials demonstrated non-inferiority of ceftaroline fosamil to ceftriaxone for community-acquired pneumonia (CAP) and to vancomycin plus aztreonam for complicated skin and soft tissue infections (cSSTIs) []. Notably, ceftaroline fosamil demonstrated high cure rates against infections caused by Streptococcus pneumoniae and MRSA in these trials [, , , , ].

Q5: What evidence supports the use of ceftaroline fosamil in pediatric populations?

A5: Population pharmacokinetic (PK) modeling and target attainment simulations incorporating data from pediatric studies have supported the safety and efficacy of ceftaroline fosamil in children []. These analyses led to the approval of specific dose regimens for children aged 2 months to <18 years by both the FDA and EMA []. Clinical trials, such as NCT01400867, NCT01530763, and NCT01669980, further assessed the safety and effectiveness of ceftaroline fosamil in pediatric patients with ABSSSIs and CABP, showing promising results [, , ].

Q6: What is the molecular formula and weight of ceftaroline fosamil?

A6: Ceftaroline fosamil has a molecular formula of C20H21N8O10PS and a molecular weight of 624.5 g/mol.

Q7: Are there any spectroscopic data available for ceftaroline fosamil?

A7: While spectroscopic data is not extensively discussed in the provided research papers, standard analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed for the characterization of ceftaroline fosamil and its metabolites [, ].

Q8: What are the known mechanisms of resistance to ceftaroline?

A8: Resistance to ceftaroline can emerge through various mechanisms, including mutations in PBPs, particularly PBP2a []. Mutations outside the transpeptidase-binding pocket of PBP2a, along with alterations in other PBPs like PBP2, PBP3, and PBP4, can also contribute to resistance [, ].

Q9: Is there cross-resistance between ceftaroline and other antibiotics?

A9: While ceftaroline demonstrates activity against some strains resistant to other antibiotics, cross-resistance can occur. For instance, ceftaroline shows limited activity against Enterobacteriaceae producing extended-spectrum β-lactamases (ESBLs) and strains exhibiting resistance to ceftazidime [, ]. Additionally, mutations in PBPs that confer resistance to ceftaroline may also impact susceptibility to other β-lactams [, , ].

Q10: What is known about the safety profile of ceftaroline fosamil?

A10: Clinical trials have shown ceftaroline fosamil to be generally well-tolerated with a safety profile comparable to other cephalosporins [, , , , , ]. The most common adverse events reported include diarrhea, nausea, headache, and infusion site reactions [, , , , , ].

Q11: What is the recommended dosage adjustment for ceftaroline fosamil in patients with renal impairment?

A11: Dosage adjustments are necessary for patients with moderate to severe renal impairment to avoid ceftaroline accumulation []. Specific recommendations for dosage adjustments based on creatinine clearance levels are provided in the drug label [].

Q12: How is ceftaroline fosamil metabolized and excreted?

A12: Ceftaroline fosamil, administered intravenously, is rapidly metabolized to its active form, ceftaroline []. Ceftaroline is primarily eliminated by renal excretion, making dosage adjustments crucial in patients with renal insufficiency [].

Q13: Are there any known drug interactions with ceftaroline fosamil?

A13: While specific drug interactions are not extensively discussed in the provided research papers, clinicians should consider potential interactions based on ceftaroline's metabolism and excretion pathways. Further research is necessary to fully elucidate the potential for drug interactions with ceftaroline fosamil.

Q14: What are the ongoing research areas for ceftaroline?

A14: Ongoing research focuses on optimizing ceftaroline fosamil usage, particularly in complex clinical scenarios like hospital-acquired pneumonia and ventilator-associated pneumonia []. Understanding the emergence and spread of ceftaroline resistance mechanisms is another crucial research focus [, ]. Additionally, exploring the potential of ceftaroline in combination therapies with other antibiotics is an active area of investigation [, ].

Q15: What are some future directions in ceftaroline research?

A15: Investigating novel drug delivery systems for targeted therapy and developing strategies to mitigate or circumvent ceftaroline resistance mechanisms are crucial areas for future research []. Further exploration of ceftaroline's activity against emerging pathogens and its potential applications in combination therapies will likely shape the future of this important antibiotic.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。